molecular formula C21H24O7 B1261838 Basiliolide B

Basiliolide B

Cat. No. B1261838
M. Wt: 388.4 g/mol
InChI Key: UTAYDCZHINEPNU-APGXBUQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Basiliolide B is a natural product found in Thapsia garganica with data available.

Scientific Research Applications

Calcium Mobilization in T Cells

Basiliolides, including Basiliolide B, have been shown to significantly affect intracellular calcium mobilization in T cells, with specific impacts on calcium concentration within the endoplasmic reticulum (ER). Basiliolide B retains most of the activity of Basiliolide A1, influencing calcium homeostasis, which is vital for cell physiology (Navarrete et al., 2006).

Synthetic Approach and Chemical Synthesis

Research has been conducted on the synthesis of Basiliolide B, highlighting the feasibility of chemical synthesis approaches for this compound. This work is crucial for the development of methods to produce Basiliolide B and related compounds in the laboratory (Kozytska & Dudley, 2008), (Min et al., 2014), (Liang et al., 2017).

Antioxidant and Radical Scavenging Activity

Studies on Basil (Ocimum basilicum L.), which is related to the Basiliolides, have demonstrated significant antioxidant and radical scavenging activities. These properties are relevant to the potential pharmacological applications of Basiliolide B and similar compounds (Gülçin et al., 2007).

Diels-Alder Reactions in Synthesis

Basiliolide B has been a subject of study in the context of Diels-Alder reactions, which are crucial for constructing its molecular structure. This research contributes to the understanding of how to effectively synthesize Basiliolide B and related compounds (Zhou et al., 2008).

Functional Properties in Food and Pharmaceuticals

The functional properties of Basil seed gum, closely related to Basiliolides, have been explored for potential applications in food and pharmaceutical industries. This research suggests possible uses of Basiliolide B in similar contexts (Naji‐Tabasi & Razavi, 2017).

Enhancement of Phenolic Accumulation

Studies on the effects of UV-B lighting on sweet basil suggest that Basiliolide B, being a component of basil, might have implications in the enhancement of phenolic compounds, which are important for nutritional and medicinal purposes (Mosadegh et al., 2018).

properties

Product Name

Basiliolide B

Molecular Formula

C21H24O7

Molecular Weight

388.4 g/mol

IUPAC Name

methyl (1R,2S,3S,6R,7S,13R)-6-ethenyl-10-methoxy-2,6-dimethyl-8,15-dioxo-9,14-dioxatetracyclo[10.3.1.03,13.07,13]hexadeca-10,12(16)-diene-2-carboxylate

InChI

InChI=1S/C21H24O7/c1-6-19(2)8-7-13-20(3,18(24)26-5)12-9-11-10-14(25-4)27-17(23)15(19)21(11,13)28-16(12)22/h6,9-10,12-13,15H,1,7-8H2,2-5H3/t12-,13-,15-,19-,20+,21+/m0/s1

InChI Key

UTAYDCZHINEPNU-APGXBUQOSA-N

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@]([C@H]3C=C4[C@@]2([C@H]1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C

Canonical SMILES

CC1(CCC2C(C3C=C4C2(C1C(=O)OC(=C4)OC)OC3=O)(C)C(=O)OC)C=C

synonyms

(±)-epi-8-Basiliolide B
basiliolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Basiliolide B
Reactant of Route 2
Reactant of Route 2
Basiliolide B
Reactant of Route 3
Basiliolide B
Reactant of Route 4
Basiliolide B
Reactant of Route 5
Basiliolide B
Reactant of Route 6
Reactant of Route 6
Basiliolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.